molecular formula C17H13BrClN3O B11285548 3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide

3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11285548
M. Wt: 390.7 g/mol
InChI Key: JXQODUPBHFJTJW-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the acylation of the pyrazole derivative with a suitable carboxylic acid derivative under acidic or basic conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound with hydrogen replacing the halogen atoms.

    Substitution: New derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one: Similar structure with a different functional group.

    (2-bromo-4-chlorophenyl)(phenyl)methanol: Contains similar substituents but with a different core structure.

    methyl (4-bromophenyl)acetate: Shares the bromophenyl group but differs in the overall structure.

Uniqueness

3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of bromine and chlorine substituents on the phenyl rings and the presence of the pyrazole ring

Properties

Molecular Formula

C17H13BrClN3O

Molecular Weight

390.7 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13BrClN3O/c18-13-5-3-12(4-6-13)15-9-16(22-21-15)17(23)20-10-11-1-7-14(19)8-2-11/h1-9H,10H2,(H,20,23)(H,21,22)

InChI Key

JXQODUPBHFJTJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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